Yttrium tri(2-naphthoate)
Overview
Description
Yttrium tri(2-naphthoate) is an organometallic compound that consists of yttrium ions coordinated with three 2-naphthoate ligands. This compound is part of the broader class of rare earth naphthenates, which are known for their applications in various industrial and scientific fields .
Mechanism of Action
Target of Action
It’s known that naphthalene and its derivatives can interact with various enzymes and proteins, potentially influencing their function .
Biochemical Pathways
Naphthalene and its derivatives are known to be involved in various biochemical pathways. For instance, naphthalene carboxylase has been identified in certain bacterial cultures, suggesting a role in the degradation of naphthalene .
Preparation Methods
The synthesis of yttrium tri(2-naphthoate) typically involves the reaction of yttrium salts with 2-naphthoic acid. One common method is to dissolve yttrium chloride in a solvent such as toluene and then add 2-naphthoic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of yttrium tri(2-naphthoate). The product is then purified through recrystallization .
Chemical Reactions Analysis
Yttrium tri(2-naphthoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of yttrium oxide and other by-products.
Reduction: Reduction reactions can convert yttrium tri(2-naphthoate) into lower oxidation state yttrium compounds.
Substitution: The naphthoate ligands can be substituted with other ligands in the presence of suitable reagents, altering the compound’s properties.
Scientific Research Applications
Yttrium tri(2-naphthoate) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Medicine: Yttrium-based compounds are explored for their potential in medical imaging and radiotherapy.
Industry: It is used in the production of advanced materials, such as thin films and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Yttrium tri(2-naphthoate) can be compared with other yttrium-based compounds, such as:
Yttrium(III) chloride: Used in similar catalytic applications but lacks the specific properties imparted by the naphthoate ligands.
Yttrium(III) oxide: Commonly used in materials science but has different reactivity and applications compared to yttrium tri(2-naphthoate).
Yttrium(III) nitrate: Another yttrium salt with distinct properties and uses in various chemical processes
Yttrium tri(2-naphthoate) stands out due to its unique combination of yttrium and naphthoate ligands, which confer specific chemical and physical properties that are valuable in both research and industrial applications.
Properties
IUPAC Name |
naphthalene-2-carboxylate;yttrium(3+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H8O2.Y/c3*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7H,(H,12,13);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXSDMYLVRXQU-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Y+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21O6Y | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61790-20-3 | |
Record name | Naphthenic acids, rare earth salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthenic acids, rare earth salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.